N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide
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Overview
Description
JNJ-67569762 is a novel compound belonging to the class of 2-aminotetrahydropyridine-based selective inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound was developed to target the S3 pocket of BACE1, which is involved in the production of amyloid beta, a key component in the formation of amyloid plaques in Alzheimer’s disease .
Preparation Methods
The synthesis of JNJ-67569762 involves several steps, including the preparation of heteroaryl acid building blocks and the diastereoselective synthesis using a chiral sulfoxide. The final compound is obtained through a series of reactions, including hydrogenation, sulfonylation, and cyclization . The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity, while addressing issues related to reactive metabolite formation, cardiovascular safety, and central nervous system toxicity .
Chemical Reactions Analysis
JNJ-67569762 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include hydrogen gas for hydrogenation, sulfonyl chlorides for sulfonylation, and various oxidizing and reducing agents
Scientific Research Applications
JNJ-67569762 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound serves as a model for studying the structure-activity relationship of BACE1 inhibitors.
Biology: It is used to investigate the biological pathways involved in amyloid beta production and its role in Alzheimer’s disease.
Mechanism of Action
JNJ-67569762 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta. The compound binds to the S3 pocket of BACE1, preventing the enzyme from interacting with APP and thereby reducing the production of amyloid beta . This selective inhibition is achieved through the modulation of the compound’s pKa and lipophilicity by a pending sulfonyl group, as well as the formation of intramolecular hydrogen bonds that enhance brain penetration .
Comparison with Similar Compounds
JNJ-67569762 is unique among BACE1 inhibitors due to its high selectivity for BACE1 over BACE2, achieved through the targeting of the S3 pocket with a novel bicyclic ring system . Similar compounds include:
Verubecestat: Another BACE1 inhibitor, but with lower selectivity and higher risk of side effects.
Lanabecestat: A BACE1 inhibitor with a different mechanism of action and lower brain penetration.
Atabecestat: A BACE1 inhibitor with similar selectivity but different pharmacokinetic properties
Properties
Molecular Formula |
C22H22F4N4O5S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[3-[(2S,5R)-6-amino-5-ethylsulfonyl-2-(fluoromethyl)-5-methyl-3,4-dihydropyridin-2-yl]-4-fluorophenyl]-2,2-difluoro-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H22F4N4O5S/c1-3-36(32,33)20(2)6-7-21(11-23,30-19(20)27)13-8-12(4-5-14(13)24)29-18(31)15-9-16-17(10-28-15)35-22(25,26)34-16/h4-5,8-10H,3,6-7,11H2,1-2H3,(H2,27,30)(H,29,31)/t20-,21-/m1/s1 |
InChI Key |
NDIQAOIHFVWZJQ-NHCUHLMSSA-N |
Isomeric SMILES |
CCS(=O)(=O)[C@@]1(CC[C@@](N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |
Canonical SMILES |
CCS(=O)(=O)C1(CCC(N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |
Origin of Product |
United States |
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